Lipophilicity (XLogP3) Comparison Between Meta-Methylbenzyl Thiophene Ester and Its Des-Benzyl Analog
The introduction of the 3-methylbenzyl substituent on the amide nitrogen markedly increases the computed lipophilicity relative to the unsubstituted analog, 2-amino-2-oxoethyl thiophene-2-carboxylate (CAS 452300-70-8). The target compound exhibits an XLogP3 of 3, compared to 0.9 for the comparator, representing a greater than 3-fold increase in predicted octanol-water partition coefficient [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | 2-Amino-2-oxoethyl thiophene-2-carboxylate: XLogP3 = 0.9 |
| Quantified Difference | Δ XLogP3 = +2.1 (approximately 126-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
Higher lipophilicity strongly influences passive membrane permeability and non-specific protein binding; this quantifiable difference directly impacts cell-based assay performance and pharmacokinetic profiling, making the target compound a more suitable choice for intracellular target engagement studies.
- [1] PubChem. Compound Summary for CID 46860303, 2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 45076188, 2-Amino-2-oxoethyl thiophene-2-carboxylate. National Center for Biotechnology Information, 2025. View Source
